
(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde
Übersicht
Beschreibung
“(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde” is a biochemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde” consists of a pyrazole ring with ethyl and methyl substituents, and an acetaldehyde group . The exact structure can be represented by the SMILES notation: CCC1=C(N(N=C1C)CC=O)C .Wissenschaftliche Forschungsanwendungen
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as “(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been synthesized and their structures verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . They have shown superior antipromastigote activity and inhibition effects against Plasmodium berghei .
Catalytic Activity in Oxidation Reactions
Pyrazole-based ligands, which can be synthesized from “(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde”, have been evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes of these ligands showed better reactions rates than those based on other metals .
Anticancer Applications
Novel derivatives of pyrazole-based compounds have been synthesized and screened for their in vitro cell viability/cytotoxic studies against human breast cancer cell line (MCF-7) .
Antibacterial Properties
Pyrazole-based compounds, including “(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde”, have been reported to exhibit antibacterial properties .
Anti-inflammatory Properties
These compounds are also known for their anti-inflammatory properties .
Analgesic Properties
Pyrazole-based compounds have been used for their analgesic properties .
Anticonvulsant Properties
These compounds have been studied for their anticonvulsant properties .
Antioxidant Properties
Pyrazole-based compounds are known for their antioxidant properties .
Zukünftige Richtungen
The future directions for “(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde” and similar compounds could involve further exploration of their pharmacological effects, such as their antileishmanial and antimalarial activities . Additionally, their potential as precursors to a variety of ligands in coordination chemistry could be further investigated .
Wirkmechanismus
- The primary target of “(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde” is cAMP phosphodiesterase . This enzyme hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger involved in various physiological processes . By modulating cAMP levels, this compound affects downstream signaling pathways.
Target of Action
Eigenschaften
IUPAC Name |
2-(4-ethyl-3,5-dimethylpyrazol-1-yl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-4-9-7(2)10-11(5-6-12)8(9)3/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMAVJQFINUQLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)CC=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



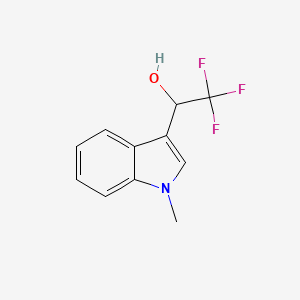
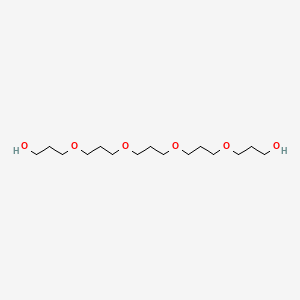
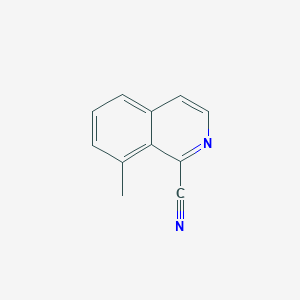

![2,2-Dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B3086935.png)
![[(1-Methyl-1H-imidazol-2-yl)thio]acetic acid hydrochloride](/img/structure/B3086938.png)

![4-Methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]benzoic acid](/img/structure/B3086966.png)
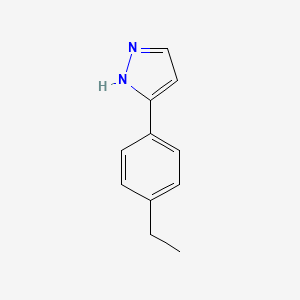
![1-[5-(4-Fluorophenyl)-2-furyl]methanamine hydrochloride](/img/structure/B3086975.png)
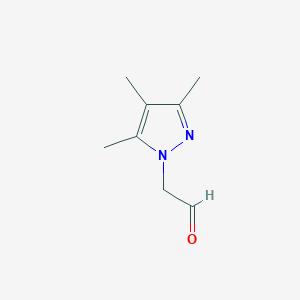
![3-[4-(3-Chloro-phenyl)-piperazin-1-yl]-propionic acid](/img/structure/B3087007.png)
![4-Methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)-methyl]benzaldehyde](/img/structure/B3087016.png)
![[2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B3087019.png)